3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one
Description
3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Its structure comprises a dihydroquinazolinone core substituted with a methyl group at position 3 and a (1-methylpyrrolidin-2-yl)methoxy moiety at position 2.
Properties
IUPAC Name |
3-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-17-9-5-6-11(17)10-20-15-16-13-8-4-3-7-12(13)14(19)18(15)2/h3-4,7-8,11H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNCNNCCTFGGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=CC=CC=C3C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a detailed comparison with structurally analogous quinazolinone derivatives is provided below:
Structural Analogues and Substituent Effects
Compound A : 3-[2-(Hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one
- Key differences: Substituents at position 2: A hydroxymethyl-methoxyphenyl group replaces the (1-methylpyrrolidin-2-yl)methoxy group. Additional methoxy group at position 6 on the quinazolinone core .
- Impact on properties :
- The polar hydroxymethyl and methoxy groups in Compound A likely enhance aqueous solubility compared to the target compound’s lipophilic pyrrolidine substituent.
- The absence of a nitrogen-containing heterocycle (e.g., pyrrolidine) in Compound A may reduce CNS penetration or receptor affinity.
Compound B: 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5/6-methoxy-benzimidazole derivatives (e.g., 3s and 3t)
- Key differences: Core structure: Benzimidazole vs. dihydroquinazolinone. Substituents: Sulfonyl and dimethylamino groups in Compound B vs. pyrrolidine-methoxy in the target compound .
- Impact on properties: Benzimidazole derivatives (Compound B) exhibit distinct electronic properties due to the sulfonyl and dimethylamino groups, favoring interactions with proton pumps or enzymes (e.g., H+/K+-ATPase inhibitors). The dihydroquinazolinone core in the target compound may confer unique conformational rigidity, affecting binding kinetics.
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
